3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
The compound “3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups and structural features. It has a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms . It also contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The ethylthiophen group is a sulfur-containing aromatic ring, which can contribute to the lipophilicity and potentially the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a pyrazine ring, a piperidine ring, and a thiophene ring. These rings are likely to influence the compound’s chemical reactivity and interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could be important include its size, shape, charge distribution, and the presence of functional groups .Scientific Research Applications
Synthesis and Biological Activity
One key area of application is in the synthesis of new chemical entities and the exploration of their biological activities. For instance, studies have shown that derivatives of pyrazine, a core component of the chemical structure , exhibit notable antibacterial activities. Compounds similar to the specified molecule are synthesized and tested for their potential as antibacterial agents, demonstrating the utility of this chemical scaffold in developing new antimicrobial solutions (Mohamed et al., 2021).
Antimicrobial and Anticancer Applications
Another significant application involves the development of compounds with potential antimicrobial and anticancer properties. Compounds synthesized from pyrazine-2-carbonitrile derivatives, similar to the chemical structure , have been evaluated for their antimicrobial efficacy. Some of these synthesized compounds have shown high activity against both Gram-positive and Gram-negative bacteria, as well as anticancer potential, highlighting the compound's role in the search for new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to have antiviral activities .
Mode of Action
It’s worth noting that similar compounds have been shown to target sars-cov-2 proteases . Proteases are enzymes that break down proteins and peptides, and inhibiting these can prevent the virus from replicating.
Biochemical Pathways
It’s known that antiviral agents often interfere with the replication cycle of the virus, preventing it from producing more of itself .
Result of Action
The compound has been synthesized as a potential broad-spectrum antiviral agent . In particular, some compounds displayed high antiviral activity against H1N1, HSV-1, and COX-B3 with low IC50 values . IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Safety and Hazards
Without specific studies, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be used to minimize risk.
Future Directions
properties
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-2-13-5-6-15(24-13)25(21,22)20-9-3-4-12(11-20)23-16-14(10-17)18-7-8-19-16/h5-8,12H,2-4,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODNWXGSTSGQCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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